molecular formula C12H18O6 B3240260 Diethyl 4,5-dihydroxy-2,6-octadienedioate CAS No. 143104-88-5

Diethyl 4,5-dihydroxy-2,6-octadienedioate

Cat. No. B3240260
CAS RN: 143104-88-5
M. Wt: 258.27 g/mol
InChI Key: RNZPLYWOUIVQAS-KQQUZDAGSA-N
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Description

Diethyl 4,5-dihydroxy-2,6-octadienedioate is a chemical compound with the molecular formula C12H18O6 . It is also known by its English name, Diethyl (2E,4R,5R,6E)-4,5-dihydroxy-2,6-octadienedioate .


Physical And Chemical Properties Analysis

Diethyl 4,5-dihydroxy-2,6-octadienedioate has a molecular weight of 258.268 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 413.7±45.0 °C at 760 mmHg . The melting point and other physical properties are not specified .

Scientific Research Applications

Conformational Analysis and Stereochemical Outcomes

Diethyl 4,5-dihydroxy-2,6-octadienedioate has been studied for its conformational properties. Saitô et al. (1993) conducted experiments to understand its conformation, focusing on reactions like the Diels-Alder reaction, osmium tetraoxide-catalyzed hydroxylation, and cyclopropanation. These studies revealed a rigid conformation where bulky substituents arrange in an anti relationship, forcing enoate groups to be gauche to each other. This has implications for understanding the stereochemical outcomes of reactions involving this compound (Saitô et al., 1993).

Synthesis and Antimicrobial Activity

Gadaginamath and Shyadligeri (2000) explored the chemoselectivity of bisindole tetracarboxylate towards hydrazine hydrate, leading to the synthesis of various derivatives of diethyl 4,5-dihydroxy-2,6-octadienedioate. This study highlighted the compound's potential in creating antimicrobial agents, demonstrating its relevance in medicinal chemistry (Gadaginamath & Shyadligeri, 2000).

Crystal Structure and Cardioactivity

Research by McKenna et al. (1988) on the crystal structure of certain dihydropyridine derivatives, closely related to diethyl 4,5-dihydroxy-2,6-octadienedioate, revealed insights into their cardioactivity. The study found that certain structural deviations in these compounds could influence their biological activity, suggesting potential applications in developing cardiovascular drugs (McKenna et al., 1988).

Role in Polycondensation Reactions

Ogata et al. (1976) investigated the polycondensation of diethyl 4,5-dihydroxy-2,6-octadienedioate with diamines. This research is significant for the development of polymers with specific properties, such as linear polyamides with pendant hydroxyl groups. These findings contribute to the field of polymer chemistry and materials science (Ogata et al., 1976).

Applications in Organic Synthesis

Various studies have demonstrated the utility of diethyl 4,5-dihydroxy-2,6-octadienedioate in organic synthesis. For instance, its role in [4 + 2] cycloadditions, explored by Monbaliu et al. (2010), showcases its versatility in creating aminophosphonic derivatives, which are of interest in medicinal chemistry (Monbaliu et al., 2010).

properties

IUPAC Name

diethyl (2E,6E)-4,5-dihydroxyocta-2,6-dienedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-3-17-11(15)7-5-9(13)10(14)6-8-12(16)18-4-2/h5-10,13-14H,3-4H2,1-2H3/b7-5+,8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZPLYWOUIVQAS-KQQUZDAGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(C(C=CC(=O)OCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(O)C(O)/C=C/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl (2E,6E)-4,5-dihydroxyocta-2,6-dienedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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